molecular formula C21H20FN5O2 B2802938 8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946362-08-9

8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2802938
CAS No.: 946362-08-9
M. Wt: 393.422
InChI Key: SPOGIHCVDFUNPY-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the carboxamide group might participate in hydrolysis reactions, while the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has demonstrated the potential of fluorine-containing triazinones, like the compound , in creating biologically active molecules with antibacterial properties. Notably, some derivatives have shown promising antibacterial activities at specific concentrations, highlighting their potential in this field (Holla, Bhat, & Shetty, 2003). Furthermore, various synthesized compounds, including those with 1,2,4-triazinone moieties, have been evaluated as antimicrobial agents, with certain derivatives demonstrating notable activity against various bacterial strains, excluding Candida tropicalis and Candida albicans (Demirbaş et al., 2010).

Anticancer Applications

Studies on derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-one have uncovered their in vitro cytotoxic activities against various human carcinoma cells. Compounds in this category have shown substantial efficacy in DNA strand breakage and viability reduction in specific cancer cell lines, underlining their potential in cancer treatment (Sztanke et al., 2007).

Anti-HIV and CDK2 Inhibition

Derivatives of fluorine substituted 1,2,4-triazinones have been synthesized and evaluated as possible anti-HIV-1 and CDK2 inhibitors. Several compounds in this group have shown significant activity in inhibiting HIV and CDK2, indicating their potential use in treating these conditions (Makki, Abdel-Rahman, & Khan, 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For instance, some triazole derivatives have been found to have analgesic and anti-inflammatory effects, possibly through modulation of ASICs/TRPV1 channels by the opioid/KATP pathway .

Properties

IUPAC Name

8-(4-fluorophenyl)-4-oxo-N-(3-phenylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-16-8-10-17(11-9-16)26-13-14-27-20(29)18(24-25-21(26)27)19(28)23-12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOGIHCVDFUNPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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